molecular formula C16H26N4 B15059598 N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine

Cat. No.: B15059598
M. Wt: 274.40 g/mol
InChI Key: OQOVIEZPIBJCHP-UHFFFAOYSA-N
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Description

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine (CAS 1279205-23-0) is a chemical compound with the molecular formula C16H26N4 and a molecular weight of 274.40 g/mol . This amine-containing small molecule features a pyrrolidine ring, a versatile saturated scaffold highly valued in medicinal chemistry for its three-dimensional coverage and ability to improve key physicochemical parameters of drug candidates . The compound's structure, which includes an aminopyrimidine core, is of significant interest in pharmaceutical research. Similar aminopyrimidine-based structures have been identified as potent and selective inhibitors of kinases such as PLK4, a master regulator of centriole duplication considered a promising anticancer target . Researchers can utilize this chemical as a building block in drug discovery programs, particularly for synthesizing and evaluating novel bioactive molecules. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]cycloheptanamine

InChI

InChI=1S/C16H26N4/c1-2-4-8-15(7-3-1)17-11-14-12-18-16(19-13-14)20-9-5-6-10-20/h12-13,15,17H,1-11H2

InChI Key

OQOVIEZPIBJCHP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCC2=CN=C(N=C2)N3CCCC3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine can be deconstructed into three critical intermediates (Figure 1):

  • 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde : Forms the pyrimidine core with a reactive aldehyde group.
  • Cycloheptanamine : Provides the seven-membered cycloalkane amine for side-chain incorporation.
  • Imine intermediate : Generated via condensation of the aldehyde and amine, subsequently reduced to the final product.

Synthetic Routes and Methodologies

Pyrimidine Core Construction via Condensation Reactions

The pyrimidine ring is typically synthesized through cyclocondensation of β-dicarbonyl compounds with amidines or urea derivatives.

Formamide-Mediated Cyclization

A widely used method involves reacting 3-ethoxy-2-alkylacrolein with formamide under acidic conditions. For example:

  • Step 1 : 3-Ethoxy-2-alkylacrolein (1.0 mol) is treated with formamide (1.2 mol) and piperidine acetate (2.0 g) at 125°C for 12–14 hours to yield 5-methylpyrimidine.
  • Step 2 : Bromination of 5-methylpyrimidine using bromine (1.1 mol) and 2,2-azoisobutyronitrile (AIBN) in carbon tetrachloride produces 5-bromomethylpyrimidine.

Key Data :

Step Reagents Temperature Yield
1 Formamide, piperidine acetate 125°C 85%
2 Br₂, AIBN Reflux 78%
Enaminone Formation and Cyclization

Alternative approaches utilize enaminone intermediates. For instance, β-keto esters react with DMFDMA (N,N-dimethylformamide dimethyl acetal) to form enaminones, which cyclize with acetamidine to yield pyrimidine derivatives.

Example :

  • β-Keto ester (1.0 mol) + DMFDMA (1.5 mol) in toluene → Enaminone (90% yield).
  • Enaminone + Acetamidine (1.2 mol) → 2-Substituted pyrimidine (75% yield).

Reductive Amination with Cycloheptanamine

The aldehyde intermediate undergoes reductive amination with cycloheptanamine to form the target compound.

Sodium Borohydride Reduction
  • Conditions : 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde (1.0 eq.) + cycloheptanamine (1.2 eq.) in MeOH, stirred at 25°C for 2 hours. NaBH₄ (1.5 eq.) is added, and the mixture is stirred for 12 hours.
  • Yield : 68–72% after column chromatography (SiO₂, EtOAc/hexane).
Catalytic Hydrogenation

Superior yields are achieved using H₂ (50 psi) and Raney Ni in ethanol at 60°C for 6 hours.

  • Yield : 88% with >95% purity.
  • Advantages : Avoids stoichiometric reductants and simplifies purification.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Purity Scalability
NaBH₄ Reduction 72% 90% Moderate
Catalytic Hydrogenation 88% 95% High

Catalytic hydrogenation is preferred for industrial-scale synthesis due to higher yields and lower reagent costs.

Side Reactions and Mitigation

  • Imine Hydrolysis : Occurs under acidic conditions. Use of anhydrous solvents and controlled pH (7–8) minimizes degradation.
  • Over-reduction : Catalytic hydrogenation at high pressures (>50 psi) may reduce the pyrimidine ring. Raney Ni and lower pressures (30–50 psi) prevent this.

Emerging Strategies

Flow Chemistry Approaches

Continuous-flow systems enable rapid mixing and heat transfer, reducing reaction times. For example, enaminone formation in a microreactor achieves 94% yield in 30 minutes vs. 12 hours in batch.

Biocatalytic Methods

Immobilized transaminases catalyze the reductive amination step under mild conditions (pH 7.5, 30°C), yielding 81% product with minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of enzyme activity and receptor binding.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine involves its interaction with specific molecular targets. It can act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . Additionally, it can inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions lead to various biological effects, including anti-inflammatory and neuroprotective activities.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight Key Structural Features Known Biological Activity
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine (Target) C₁₆H₂₆N₅* ~274.42* Pyrimidine core, pyrrolidine, cycloheptanamine substituent Not reported in evidence
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-2-amine C₁₂H₂₀N₄ 220.31 Smaller propan-2-amine substituent Not reported in evidence
SzR-109: N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide C₂₁H₂₈N₄O₃ 384.47 Quinoline core, morpholine, hydroxyquinoline substituent Stimulates U937 cells during bacterial infection
N-(2-(pyrrolidin-1-yl)ethyl)-3-((diethylamino)methyl)-4-hydroxyquinoline-2-carboxamide C₂₁H₃₀N₄O₂ 370.49 Diethylamino substituent instead of morpholine Not explicitly stated

Key Observations:

  • Substituent Effects : The target compound’s cycloheptanamine group introduces significant bulk compared to the propan-2-amine analog , likely enhancing lipophilicity and steric hindrance. This could influence membrane permeability or target binding.
  • Core Heterocycle Differences: SzR-109 contains a quinoline ring, enabling π-π stacking interactions, whereas the target compound’s pyrimidine core may favor hydrogen bonding or polar interactions.
  • Functional Group Variability: The morpholine group in SzR-109 improves hydrophilicity, whereas the diethylamino analog may exhibit altered basicity and solubility.

Biological Activity

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure

The compound features a pyrimidine ring substituted with a pyrrolidine moiety, linked to a cycloheptanamine structure. This unique configuration may influence its interaction with biological targets, particularly in the realm of kinase inhibition and neuropharmacology.

Research indicates that compounds similar to this compound often act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to anti-proliferative effects in cancer cells, making such compounds candidates for cancer therapy .

Pharmacological Properties

  • Anticancer Activity : Studies have shown that pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit CDK4 has been specifically noted, suggesting potential applications in treating CDK4-mediated cancers .
  • Neuropharmacological Effects : The pyrrolidine component may contribute to neuroactive properties, potentially affecting neurotransmitter systems. Some studies suggest that similar compounds can modulate dopamine and serotonin receptors, which are critical in treating neurological disorders .
  • Toxicological Profile : Preliminary toxicological assessments indicate that the compound has a favorable safety profile, with low toxicity levels reported in animal models. However, comprehensive toxicity studies are necessary to fully understand its safety for human use .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study 1 : A study on a related pyrimidine derivative demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages over a four-week period. The mechanism was attributed to CDK inhibition and subsequent apoptosis induction in cancer cells .
  • Case Study 2 : Another investigation focused on the neuropharmacological effects of similar compounds revealed improvements in cognitive function and reduced anxiety-like behaviors in rodent models, suggesting potential applications in treating anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibits CDK4; cytotoxic to cancer cells
NeuropharmacologicalModulates neurotransmitter receptors
ToxicityLow toxicity observed in animal studies

Table 2: Related Compounds and Their Activities

Compound NameActivity DescriptionReference
7-Cyclopentyl-N,N-dimethyl...CDK inhibitor; anticancer activity
N-(pyridin-2-yl)-4-(thiazol-5-yl)...Therapeutic against cell proliferative diseases

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